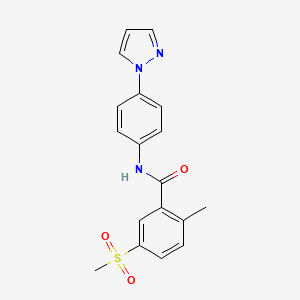![molecular formula C23H27N3O3 B7538726 N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide, commonly known as DAA-1106, is a synthetic compound that belongs to the benzamide class of drugs. It is a potent and selective agonist of the sigma-1 receptor, which plays a crucial role in regulating various physiological processes. Over the years, DAA-1106 has gained significant attention in the scientific community for its potential therapeutic applications in various diseases.
作用机制
DAA-1106 exerts its effects by binding to the sigma-1 receptor, a transmembrane protein that is widely expressed in various tissues, including the central nervous system, immune system, and peripheral organs. The sigma-1 receptor plays a crucial role in regulating various physiological processes, including calcium signaling, oxidative stress, and protein folding. By binding to the sigma-1 receptor, DAA-1106 can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
DAA-1106 has been shown to have a variety of biochemical and physiological effects, including modulation of calcium signaling, inhibition of oxidative stress, and regulation of protein folding. It has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroprotection and neuroplasticity.
实验室实验的优点和局限性
One of the major advantages of using DAA-1106 in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise modulation of the receptor and reduces the risk of off-target effects. However, one of the limitations of using DAA-1106 is its poor solubility in water, which can limit its use in certain experimental setups.
未来方向
There are several potential future directions for research on DAA-1106. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in cancer therapy, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to elucidate the mechanism of action of DAA-1106 and to identify potential off-target effects.
合成方法
DAA-1106 can be synthesized using a variety of methods, including the reaction of 2,3-dimethylaniline with ethyl 2-oxo-2-phenylethanoate, followed by the reaction of the resulting compound with N-methyl-4-(2-oxopiperidin-1-yl)benzamide. Another method involves the reaction of 2,3-dimethylaniline with ethyl 2-(1-methyl-2-oxopropyl)benzoate, followed by the reaction of the resulting compound with N-methyl-4-(2-oxopiperidin-1-yl)benzamide.
科学研究应用
DAA-1106 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, psychiatric disorders, and cancer. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. DAA-1106 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, it has been shown to have antitumor activity in various cancer cell lines.
属性
IUPAC Name |
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-16-7-6-8-20(17(16)2)24-21(27)15-25(3)23(29)18-10-12-19(13-11-18)26-14-5-4-9-22(26)28/h6-8,10-13H,4-5,9,14-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNLSTISUSUUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C)C(=O)C2=CC=C(C=C2)N3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)


![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)




![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)


![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7538741.png)